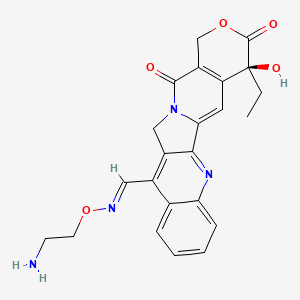

Namitecan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Namitecan est un nouveau dérivé de la camptothécine hydrophile, connu pour ses puissantes propriétés anticancéreuses. Il a été principalement étudié pour son efficacité dans le traitement des tumeurs solides. This compound interagit avec le complexe topoisomérase I-ADN, ce qui entraîne une cytotoxicité spécifique à la phase S .

Méthodes De Préparation

Namitecan est synthétisé par une série de réactions chimiques impliquant la modification de la structure de la camptothécine. La voie de synthèse comprend l’introduction de substituants hydrophiles en position 7 de la molécule de camptothécine. La production industrielle de this compound implique les étapes suivantes :

Matière première : Camptothécine, isolée de l’arbre ornemental chinois Camptotheca acuminata.

Modification chimique : Introduction de groupes hydrophiles pour améliorer la solubilité et la stabilité.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Namitecan subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle lactone.

Substitution : Les réactions de substitution en position 7 de la structure de la camptothécine sont courantes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude des inhibiteurs de la topoisomérase I.

Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire et l’apoptose.

Médecine : Principalement étudié pour ses propriétés anticancéreuses, en particulier pour le traitement des tumeurs solides.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments anticancéreux et d’agents thérapeutiques.

Applications De Recherche Scientifique

Namitecan has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying topoisomerase I inhibitors.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Primarily researched for its anti-cancer properties, particularly in treating solid tumors.

Industry: Potential use in the development of new anti-cancer drugs and therapeutic agents.

Mécanisme D'action

Namitecan exerce ses effets en inhibant l’enzyme topoisomérase I. Cette enzyme est responsable de la relaxation du superenroulement de l’ADN pendant la réplication et la transcription. This compound stabilise le complexe topoisomérase I-ADN, empêchant la religação du brin d’ADN et conduisant à l’accumulation de cassures de l’ADN. Ceci entraîne l’inhibition de la réplication de l’ADN et induit finalement la mort cellulaire .

Comparaison Avec Des Composés Similaires

Namitecan est comparé à d’autres dérivés de la camptothécine tels que le topotecan et l’irinotecan. Bien que les trois composés inhibent la topoisomérase I, this compound présente des caractéristiques uniques :

Hydrophilie : this compound est plus hydrophile, ce qui améliore sa solubilité et sa stabilité.

Potence cytotoxique : this compound présente une puissance cytotoxique marquée en raison de son accumulation intracellulaire accrue et de sa stabilisation persistante du complexe clivable.

Stabilité de la lactone : Stabilité de la lactone améliorée par rapport aux autres dérivés de la camptothécine. Des composés similaires comprennent le topotecan, l’irinotecan et le gimatecan

Les propriétés uniques de this compound en font un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse.

Propriétés

Numéro CAS |

372105-27-6 |

|---|---|

Formule moléculaire |

C23H22N4O5 |

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

(19S)-10-[(Z)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10-/t23-/m0/s1 |

Clé InChI |

IBTISPLPBBHVSU-TYSFLOMESA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OCCN)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |

Apparence |

Solid powder |

Key on ui other cas no. |

372105-27-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

namitecan ST 1968 ST-1968 ST1968 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.